molecular formula C7H3Cl3O B1355452 3,4,5-Trichlorobenzaldehyde CAS No. 56961-76-3

3,4,5-Trichlorobenzaldehyde

Cat. No.: B1355452
CAS No.: 56961-76-3
M. Wt: 209.5 g/mol
InChI Key: GHMOHPITLLRUAC-UHFFFAOYSA-N
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Description

3,4,5-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms attached to the benzene ring at the 3, 4, and 5 positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Scientific Research Applications

3,4,5-Trichlorobenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated aromatic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding dust formation, avoiding breathing in mist or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorobenzaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of p-chlorobenzaldehyde. The process typically includes the following steps :

    p-Chlorobenzaldehyde, anhydrous ferric chloride, triphenylphosphine, and chlorine gas.

    Solvent: 1,2-Dichloroethane.

    Reaction Conditions: The reaction mixture is heated to 65°C, and chlorine gas is introduced over a period of 3 hours. The reaction is then cooled to 0°C, and dilute hydrochloric acid is added to quench the reaction.

    Purification: The product is recrystallized from a methanol-water mixture to obtain this compound with a high yield of 80.8%.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4,5-trichlorobenzoic acid.

    Reduction: Reduction reactions can convert it to 3,4,5-trichlorobenzyl alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.

Major Products

    Oxidation: 3,4,5-Trichlorobenzoic acid.

    Reduction: 3,4,5-Trichlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4,5-trichlorobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trichlorobenzaldehyde: Another chlorinated benzaldehyde with chlorine atoms at the 2, 3, and 5 positions.

    2,3,6-Trichlorobenzaldehyde: Chlorinated at the 2, 3, and 6 positions.

    3,4,5-Trifluorobenzaldehyde: A fluorinated analog with fluorine atoms instead of chlorine.

Uniqueness

3,4,5-Trichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. The electron-withdrawing effect of the chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis. Its structural simplicity and ease of purification also make it a preferred reagent in analytical chemistry.

Properties

IUPAC Name

3,4,5-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMOHPITLLRUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310446
Record name 3,4,5-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-76-3
Record name 3,4,5-Trichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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